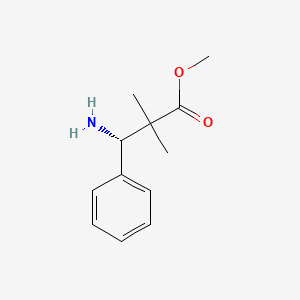
(S)-Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S)-3-amino-2,2-dimethyl-3-phenylpropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a phenyl group, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-2,2-dimethyl-3-phenylpropanoate can be achieved through several synthetic routes. One common method involves the reaction of a suitable amino acid derivative with a methylating agent. For example, the compound can be synthesized by the esterification of (3S)-3-amino-2,2-dimethyl-3-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl (3S)-3-amino-2,2-dimethyl-3-phenylpropanoate may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of solid acid catalysts can facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste generation.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3S)-3-amino-2,2-dimethyl-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Acyl chlorides or anhydrides can be used to form amides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Applications De Recherche Scientifique
Methyl (3S)-3-amino-2,2-dimethyl-3-phenylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (3S)-3-amino-2,2-dimethyl-3-phenylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (3S)-3-amino-2,2-dimethyl-3-phenylpropanoic acid: Similar structure but lacks the ester group.
Methyl (3S)-3-amino-2,2-dimethyl-3-phenylbutanoate: Similar structure but with an additional carbon in the backbone.
Methyl (3S)-3-amino-2,2-dimethyl-3-phenylpentanoate: Similar structure but with two additional carbons in the backbone.
Uniqueness
Methyl (3S)-3-amino-2,2-dimethyl-3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a phenyl group allows for diverse interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
methyl (3S)-3-amino-2,2-dimethyl-3-phenylpropanoate |
InChI |
InChI=1S/C12H17NO2/c1-12(2,11(14)15-3)10(13)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3/t10-/m0/s1 |
Clé InChI |
CMWWHIMPISTSBA-JTQLQIEISA-N |
SMILES isomérique |
CC(C)([C@H](C1=CC=CC=C1)N)C(=O)OC |
SMILES canonique |
CC(C)(C(C1=CC=CC=C1)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 3-fluoro-4-[(Z)-hydroxyiminomethyl]-4-methylpiperidine-1-carboxylate](/img/structure/B14026353.png)
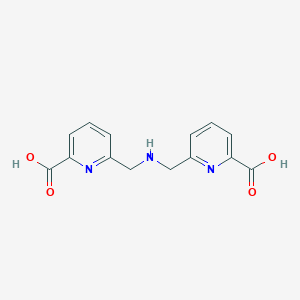
![tert-butyl N-[5-(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-1-yl]carbamate](/img/structure/B14026368.png)

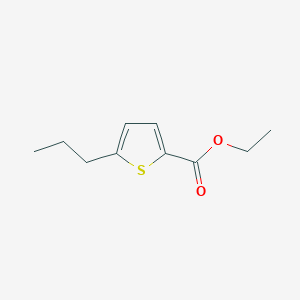
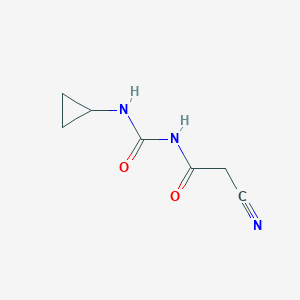


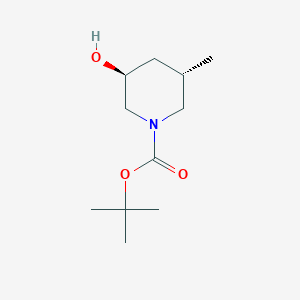

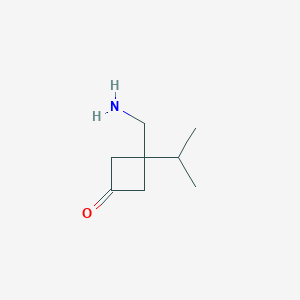
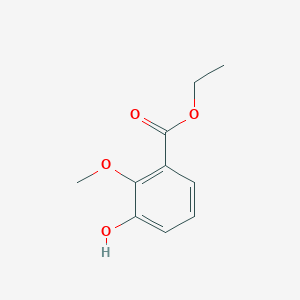
![tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbamate](/img/structure/B14026440.png)

